molecular formula C7H8ClFN2 B1353183 (2-Chloro-6-fluoro-benzyl)-hydrazine CAS No. 883546-66-5

(2-Chloro-6-fluoro-benzyl)-hydrazine

Cat. No.: B1353183
CAS No.: 883546-66-5
M. Wt: 174.6 g/mol
InChI Key: NKFCYZBTEJQTNX-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-benzyl)-hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a hydrazine functional group

Scientific Research Applications

(2-Chloro-6-fluoro-benzyl)-hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

2-Chloro-6-fluorobenzyl chloride is classified as Skin Corr. 1B under the GHS classification, indicating it can cause skin corrosion or irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-benzyl)-hydrazine typically involves the reaction of (2-Chloro-6-fluoro-benzyl) chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

(2-Chloro-6-fluoro-benzyl) chloride+Hydrazine hydrateThis compound+HCl\text{(2-Chloro-6-fluoro-benzyl) chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} (2-Chloro-6-fluoro-benzyl) chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-fluoro-benzyl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine and fluorine substituents can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • (2-Chloro-6-fluoro-benzyl) chloride
  • (2-Chloro-6-fluoro-benzyl) alcohol
  • (2-Chloro-6-fluoro-benzaldehyde)

Comparison: (2-Chloro-6-fluoro-benzyl)-hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as (2-Chloro-6-fluoro-benzyl) chloride and (2-Chloro-6-fluoro-benzyl) alcohol, the hydrazine derivative exhibits enhanced potential for forming covalent interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFCYZBTEJQTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424429
Record name (2-Chloro-6-fluoro-benzyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-66-5
Record name (2-Chloro-6-fluoro-benzyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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